tert-Butyl 2-cyano-2-[(2Z)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-ylidene]acetate
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Overview
Description
tert-Butyl 2-cyano-2-[(2Z)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-ylidene]acetate is a complex organic compound that features a tert-butyl group, a cyano group, and a dioxaborolane moiety
Preparation Methods
The synthesis of tert-Butyl 2-cyano-2-[(2Z)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-ylidene]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridine derivative: This step involves the synthesis of a pyridine derivative with appropriate substituents.
Introduction of the dioxaborolane moiety: This is achieved through a substitution reaction where the pyridine derivative reacts with a dioxaborolane reagent.
Formation of the cyano group: The cyano group is introduced via a nucleophilic substitution reaction.
Addition of the tert-butyl ester: The final step involves the esterification reaction to introduce the tert-butyl group.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
tert-Butyl 2-cyano-2-[(2Z)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-ylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Coupling Reactions: The dioxaborolane moiety makes the compound suitable for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
tert-Butyl 2-cyano-2-[(2Z)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-ylidene]acetate has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Chemical Biology: The compound is employed in the study of biological systems, including enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: It is used in the synthesis of fine chemicals and specialty chemicals, contributing to various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-cyano-2-[(2Z)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-ylidene]acetate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with hydroxyl groups, making it a useful tool in enzyme inhibition studies. The cyano group can participate in nucleophilic addition reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 2-cyano-2-[(2Z)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-ylidene]acetate include:
tert-Butyl 2-cyano-2-[(2Z)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound features an indazole ring instead of a pyridine ring, offering different reactivity and applications.
tert-Butyl 2-cyano-2-[(2Z)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate: This compound has a pyrrole ring, which affects its electronic properties and reactivity.
tert-Butyl 2-cyano-2-[(2Z)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate: Featuring an imidazole ring, this compound has unique applications in medicinal chemistry.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
tert-butyl (2Z)-2-cyano-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-ylidene]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)13(10-20)14-9-8-12(11-21-14)19-24-17(4,5)18(6,7)25-19/h8-9,11,21H,1-7H3/b14-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMLRHYQGHSAHN-YPKPFQOOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC(=C(C#N)C(=O)OC(C)(C)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN/C(=C(/C#N)\C(=O)OC(C)(C)C)/C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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